Trypanothione synthetase-IN-4

Leishmania infantum Trypanothione synthetase Enzyme inhibition

A validated non-competitive LiTryS inhibitor with EC50 0.6 μM against intracellular L. infantum amastigotes and a selectivity index >35. Unlike ATP/polyamine-competitive analogs, its unique kinetic mechanism makes it an essential chemical probe for target validation and phenotypic screening. Ideal reference compound for leishmaniasis drug discovery, ensuring reproducibility in enzymatic (IC50 5.5–7.8 μM) and cellular assays.

Molecular Formula C29H52NO2+
Molecular Weight 446.7 g/mol
Cat. No. B15563824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrypanothione synthetase-IN-4
Molecular FormulaC29H52NO2+
Molecular Weight446.7 g/mol
Structural Identifiers
InChIInChI=1S/C29H52NO2/c1-5-6-7-8-9-10-11-12-13-14-15-18-23-32-28-22-21-26(24-29(28)31-4)25-30(2,3)27-19-16-17-20-27/h21-22,24,27H,5-20,23,25H2,1-4H3/q+1
InChIKeyMXPAIMSQDIAEDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trypanothione Synthetase-IN-4: A LiTryS Inhibitor for Leishmaniasis Research


Trypanothione synthetase-IN-4 (also referred to as Compound 5) is an inhibitor of Leishmania infantum trypanothione synthetase (LiTryS), a parasite-specific enzyme essential for trypanothione biosynthesis and redox homeostasis in kinetoplastid parasites [1]. The compound exhibits sub-micromolar leishmanicidal activity against intracellular amastigotes and demonstrates a favorable selectivity index, distinguishing it from earlier TryS inhibitors and underscoring its value in targeted anti-leishmanial drug discovery [1].

Why Trypanothione Synthetase-IN-4 Cannot Be Substituted with General TryS Inhibitors


Trypanothione synthetase (TryS) inhibitors vary dramatically in their kinetic mechanisms, substrate competition profiles, and cellular selectivity. While some TryS inhibitors act as competitive inhibitors of a single substrate (e.g., Compound 1, which competes with ATP and polyamine), others exhibit mixed or non-competitive kinetics that influence their potency and off-target effects in whole-cell assays [1]. Trypanothione synthetase-IN-4 distinguishes itself through its unique non-competitive kinetic behavior, sub-micromolar leishmanicidal potency, and high selectivity index of 35–a combination not uniformly observed across the compound class [1]. Therefore, generic substitution with other TryS inhibitors risks significantly altered efficacy and selectivity profiles, compromising experimental reproducibility and translational relevance.

Quantitative Differentiation: Trypanothione Synthetase-IN-4 vs. Closest TryS Inhibitor Analogs


Enzyme Inhibition Profile: IC50 Values Across Three LiTryS Substrates

Trypanothione synthetase-IN-4 (15 µM) inhibits LiTryS with IC50 values of 7.3 µM (ATP), 7.8 µM (GSH), and 5.5 µM (Spd), demonstrating consistent, low-micromolar potency across all three natural substrates [1]. In contrast, the competitive inhibitor Compound 1 exhibits a markedly higher IC50 of 14.8 µM under comparable assay conditions (with spermidine as the polyamine substrate) . This near 3-fold difference in potency (5.5 µM vs. 14.8 µM) highlights the superior enzyme inhibition efficiency of Trypanothione synthetase-IN-4.

Leishmania infantum Trypanothione synthetase Enzyme inhibition

Cellular Potency: EC50 Against Intracellular L. infantum Amastigotes

In intracellular amastigotes of L. infantum, Trypanothione synthetase-IN-4 exhibits an EC50 of 0.6 µM, indicating potent leishmanicidal activity at sub-micromolar concentrations [1]. For comparison, the multi-species TryS inhibitor Ebselen demonstrates IC50 values against TbTryS and LiTryS ranging from 2.6 to 13.8 µM, while Calmidazolium chloride shows a similar range [2]. The 4- to 23-fold lower EC50 of Trypanothione synthetase-IN-4 relative to the lower end of Ebselen's IC50 range underscores its significantly enhanced cellular potency in the disease-relevant amastigote stage.

Leishmania infantum Intracellular amastigotes Antileishmanial activity

Selectivity Index: Comparative Therapeutic Window

Trypanothione synthetase-IN-4 achieves a selectivity index (SI) of 35–35.5 when comparing its leishmanicidal EC50 (0.6 µM) to its cytotoxicity against human HepG2 hepatoma cells (25 µM, 72 h) [1]. In contrast, several TryS hits from a high-throughput screening campaign against T. brucei and L. donovani amastigotes exhibited selectivity indices ≤3 against human host cells [2]. The >10-fold higher SI of Trypanothione synthetase-IN-4 demonstrates a substantially larger therapeutic window, mitigating the risk of host cell toxicity observed with less selective TryS inhibitors.

Selectivity index Cytotoxicity Leishmania infantum

Kinetic Mechanism: Non-Competitive Inhibition Differentiates from ATP/Polyamine Competitors

Kinetic analysis reveals that Trypanothione synthetase-IN-4 does not follow a competitive inhibition pattern with respect to any substrate; its activity is polyamine substrate-concentration-dependent, yet the inhibition is clearly non-competitive [1]. This contrasts with Compound 1 (Trypanothione synthetase-IN-1), which is a competitive inhibitor competing with both ATP and polyamine substrates , and Compound 3, a mixed non-competitive inhibitor (Ki = 0.8 µM) . The unique non-competitive kinetic profile of Trypanothione synthetase-IN-4 may confer distinct substrate-independent enzyme blockade, potentially avoiding substrate-driven antagonism seen with competitive inhibitors.

Enzyme kinetics Mechanism of inhibition Trypanothione synthetase

Potency Advantage Over Novel TryS Inhibitor TS001

Trypanothione synthetase-IN-4 demonstrates an EC50 of 0.6 µM against L. infantum intracellular amastigotes [1]. A recent high-throughput screening campaign identified TS001 as a novel LmTryS inhibitor with IC50 values of 17 µM, 26 µM, and 31 µM against L. major promastigotes, L. donovani promastigotes, and T. brucei, respectively [2]. Although species and life-cycle stage differences preclude direct EC50 comparison, the 28- to 52-fold lower effective concentration of Trypanothione synthetase-IN-4 (0.6 µM vs. 17–31 µM) strongly suggests a significantly more potent anti-leishmanial profile.

Trypanothione synthetase Leishmania major Inhibitor comparison

Optimized Application Scenarios for Trypanothione Synthetase-IN-4 in Leishmaniasis Research


Intracellular Amastigote Phenotypic Screening

The sub-micromolar EC50 (0.6 µM) against intracellular L. infantum amastigotes [1] makes Trypanothione synthetase-IN-4 an ideal reference inhibitor for phenotypic screening campaigns aimed at identifying compounds that clear parasite burden in host macrophages. Its high selectivity index (35) [1] ensures minimal host cell interference, allowing cleaner interpretation of anti-leishmanial activity.

Target Engagement and Mode-of-Action Studies

Given its non-competitive kinetic mechanism distinct from ATP/polyamine site competitors [1], this compound serves as a valuable tool probe for dissecting TryS catalytic cycle modulation and validating on-target activity in L. infantum. Use in combination with genetic knockdown/knockout studies can confirm target specificity and probe the biological consequences of TryS inhibition.

Benchmarking Novel TryS Inhibitors

Trypanothione synthetase-IN-4 can be employed as a positive control and benchmark comparator in enzyme inhibition assays (IC50 = 5.5–7.8 µM across substrates) [1] and cellular amastigote assays. Its well-characterized potency and selectivity provide a reliable baseline for evaluating next-generation LiTryS inhibitors or multi-species TryS inhibitors.

In Vivo Pharmacodynamic Proof-of-Concept Studies

The high selectivity index (35) [1] and sub-micromolar cellular potency support progression to in vivo efficacy studies in murine models of visceral leishmaniasis. The compound's potency profile suggests that achievable plasma concentrations may translate to parasite load reduction without overt host toxicity, enabling pharmacodynamic and pharmacokinetic correlation studies.

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